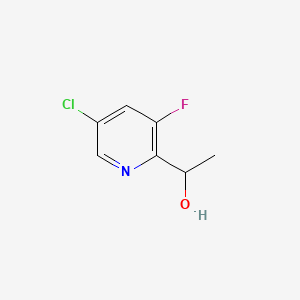

1-(5-Chloro-3-fluoropyridin-2-YL)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-3-fluoropyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCRMEIXUOTDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857411 | |

| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-03-5 | |

| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol. This molecule is of interest to researchers in medicinal chemistry and drug discovery as a potential building block for the synthesis of bioactive molecules, particularly kinase inhibitors.

Core Chemical Properties

1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, with the CAS Number 1374652-03-5, is a substituted pyridinylethanol derivative. Its structure incorporates a pyridine ring functionalized with both a chlorine and a fluorine atom, in addition to a secondary alcohol group. This combination of features imparts specific physicochemical properties that are valuable in the design of targeted therapeutic agents.

Physicochemical Data

A summary of the available quantitative data for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is presented in Table 1. It is important to note that while some fundamental properties are readily available from commercial suppliers, experimental data for properties such as melting and boiling points are not consistently reported in the public domain.

| Property | Value | Source |

| CAS Number | 1374652-03-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₇ClFNO | Calculated |

| Molecular Weight | 175.59 g/mol | Calculated |

| Appearance | Not specified (likely a solid or oil at room temperature) | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is not extensively documented in publicly accessible literature, its structure suggests a logical synthetic approach. The synthesis would likely involve the creation of the substituted pyridine ring followed by the introduction of the ethanol side chain.

A plausible synthetic route, based on general organic chemistry principles and literature precedents for similar compounds, is the reduction of the corresponding ketone, 2-acetyl-5-chloro-3-fluoropyridine. This ketone precursor could potentially be synthesized through a variety of cross-coupling reactions or by functionalization of a pre-existing substituted pyridine.

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol via the reduction of a ketone precursor.

Figure 1: Generalized synthetic workflow for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol.

Note: This represents a hypothetical pathway. The specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be optimized for this particular synthesis.

Potential Role in Drug Discovery and Signaling Pathways

Substituted pyridinylethanol derivatives are recognized as important intermediates in the synthesis of various pharmaceutically active compounds. The structural motifs present in 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, namely the halogenated pyridine ring, are frequently found in kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

While there is no direct evidence in the reviewed literature linking 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol to a specific signaling pathway, its potential as a precursor for kinase inhibitors suggests its relevance. The synthesis of more complex molecules from this starting material could lead to compounds that modulate the activity of various kinase-regulated pathways.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a chemical building block like 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol to a potential therapeutic agent targeting a signaling pathway.

Figure 2: Logical flow from a chemical intermediate to a potential therapeutic agent.

Safety and Handling

Based on available safety data sheets, 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is classified as a substance that can cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is a chemical intermediate with significant potential in the field of medicinal chemistry. While comprehensive data on its physical and chemical properties are still emerging, its structural features make it a valuable starting material for the synthesis of novel compounds, particularly those targeting kinase-mediated signaling pathways. Further research into its synthesis, reactivity, and the biological activity of its derivatives is warranted to fully explore its potential in drug discovery and development.

References

In-Depth Technical Guide: 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol

CAS Number: 1374652-03-5

Abstract

This technical guide provides a comprehensive overview of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. While detailed experimental data is limited in publicly accessible literature, this document consolidates available information on its chemical properties and potential utility as a synthetic intermediate. This compound is noted as a key building block, particularly in the development of kinase inhibitors for targeted cancer therapy.

Chemical Properties and Data

1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is a specialty chemical intermediate. While comprehensive, publicly available analytical data is scarce, the following information has been compiled from commercial supplier specifications.

| Property | Value | Source |

| CAS Number | 1374652-03-5 | Commercial Suppliers |

| Molecular Formula | C₇H₇ClFNO | Calculated |

| Molecular Weight | 175.59 g/mol | Commercial Suppliers |

| Appearance | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| Purity | Typically ≥95% (as per commercial suppliers) | Commercial Suppliers |

| Storage | Store in a cool, dry place | Commercial Suppliers |

Note: Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are indicated to be available from some commercial suppliers but are not publicly documented in scientific literature or patents.

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is not currently available in the public domain. However, the synthesis of structurally related chloro-fluoropyridine derivatives is documented in patent literature, suggesting potential synthetic routes.

General Synthetic Strategy (Hypothetical)

The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol would likely involve the introduction of the ethanol group onto a pre-functionalized 5-chloro-3-fluoropyridine ring. A plausible approach could be the Grignard reaction between a suitable 2-pyridylmagnesium halide and acetaldehyde, or the reduction of a corresponding 2-acetylpyridine derivative.

The following diagram illustrates a generalized, hypothetical workflow for the synthesis of a substituted pyridine ethanol derivative.

Caption: Hypothetical synthetic workflow for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol.

Applications in Drug Development and Research

While specific biological studies on 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol are not widely published, its structural motifs are of significant interest in medicinal chemistry. Halogenated pyridines are common scaffolds in the design of bioactive molecules due to their ability to modulate pharmacokinetic and pharmacodynamic properties.

Role as a Kinase Inhibitor Intermediate

Commercial suppliers indicate that this compound is utilized as a key intermediate in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine core can serve as a scaffold for designing molecules that bind to the ATP-binding site of kinases, while the chloro and fluoro substituents can enhance binding affinity and metabolic stability.

Signaling Pathways

There is no publicly available information directly linking 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol or its direct derivatives to specific signaling pathways. As a building block for kinase inhibitors, its derivatives would be designed to target pathways relevant to the specific kinase being inhibited (e.g., MAPK/ERK pathway, PI3K/Akt pathway). However, without data on the final drug molecules synthesized from this intermediate, a specific signaling pathway diagram cannot be provided.

Conclusion

1-(5-Chloro-3-fluoropyridin-2-yl)ethanol (CAS: 1374652-03-5) is a commercially available chemical intermediate with potential applications in the synthesis of pharmaceuticals, particularly kinase inhibitors. While detailed public information regarding its synthesis, characterization, and biological activity is limited, its structural features make it a valuable building block for drug discovery and development. Further research and publication of experimental data would be beneficial for a more complete understanding of this compound's properties and applications.

An In-depth Technical Guide to 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Halogenated pyridines are significant structural motifs in a variety of biologically active compounds, and the presence of both chlorine and fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol. Due to the limited availability of extensive experimental data for this specific isomer, this guide also includes information on closely related analogs to provide a broader context for its potential characteristics and applications.

Molecular Structure and Identification

The molecular structure of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol consists of a pyridine ring substituted with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and an ethanol group at the 2-position. The presence of a chiral center at the carbon atom of the ethanol group bearing the hydroxyl group means that this compound can exist as two enantiomers, (R)- and (S)-1-(5-chloro-3-fluoropyridin-2-yl)ethanol.

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

-

Chloro Group: A chlorine atom at position 5 of the pyridine ring.

-

Fluoro Group: A fluorine atom at position 3 of the pyridine ring.

-

Ethanol Group: A -CH(OH)CH₃ group at position 2 of the pyridine ring.

-

Chiral Center: The secondary alcohol carbon, leading to enantiomeric forms.

A CAS number has been assigned to 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, which is 1374652-03-5 .[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol are not extensively reported in the scientific literature. However, based on its structure and data from related isomers, we can predict some of its key properties. For comparison, data for a closely related isomer, 1-(2-Chloro-5-fluoropyridin-4-yl)ethanol, is provided in the table below.

| Property | Value (Predicted or from Isomer) | Source |

| Molecular Formula | C₇H₇ClFNO | [2] |

| Molecular Weight | 175.59 g/mol | [2] |

| Appearance | Likely a solid or oil at room temperature. | N/A |

| Melting Point | Not available. | N/A |

| Boiling Point | Not available. | N/A |

| Solubility | Expected to have some solubility in organic solvents like ethanol, methanol, and dichloromethane. | N/A |

| XLogP3-AA | 1.4 (for 1-(2-Chloro-5-fluoropyridin-4-yl)ethanol) | [2] |

Spectroscopic Data

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is not described in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions and methodologies reported for analogous compounds.

Proposed Synthetic Pathway

A common method for the synthesis of such secondary alcohols involves the reduction of the corresponding ketone.

Caption: Proposed synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol.

General Experimental Protocol for Reduction of a Ketone Precursor:

-

Dissolution of Ketone: The starting material, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone, would be dissolved in a suitable alcoholic solvent, such as methanol or ethanol.

-

Addition of Reducing Agent: A reducing agent, typically sodium borohydride (NaBH₄), would be added portion-wise to the solution at a controlled temperature, often 0 °C, to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction would be quenched by the slow addition of water or a dilute acid. The solvent would then be removed under reduced pressure.

-

Extraction: The aqueous residue would be extracted with an organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The crude product obtained after the evaporation of the solvent would be purified by column chromatography on silica gel to yield the pure 1-(5-chloro-3-fluoropyridin-2-yl)ethanol.

Biological Activity and Potential Applications

There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol. However, halogenated pyridine derivatives are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The presence of chlorine and fluorine atoms can influence the binding affinity of a molecule to biological targets and its metabolic stability.[4] Therefore, this compound could serve as a valuable building block for the discovery of new bioactive molecules.

Conclusion

1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is a chiral, halogenated pyridine derivative of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is scarce, its molecular structure suggests potential for further investigation as a building block in the development of novel compounds. The synthesis of this molecule is achievable through standard chemical transformations, such as the reduction of a corresponding ketone. Further research is required to fully characterize its physicochemical properties, spectroscopic data, and biological activity. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.

References

Synthesis Pathway of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the formation of the ketone precursor, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone, followed by its reduction to the target alcohol. This guide provides detailed experimental protocols and summarizes key quantitative data for each step.

Core Synthesis Pathway

The principal synthetic route to 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol involves two key transformations:

-

Synthesis of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone: This intermediate is prepared from 2-amino-5-chloro-3-fluoropyridine. The amino group is first converted to a bromine atom via a Sandmeyer-type reaction, yielding 2-bromo-5-chloro-3-fluoropyridine. Subsequent treatment of this intermediate with a suitable acetylating agent, such as N-methoxy-N-methylacetamide, via a Grignard reaction, affords the desired ketone.

-

Reduction of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone: The final step involves the reduction of the ketone functionality to a secondary alcohol using a mild reducing agent, typically sodium borohydride.

The overall synthesis workflow is depicted in the following diagram:

Caption: Overall synthesis workflow for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol.

Data Presentation

The following table summarizes the key quantitative data for the synthesis pathway.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield |

| 1 | Bromination (Sandmeyer Reaction) | 2-Amino-5-chloro-3-fluoropyridine | 2-Bromo-5-chloro-3-fluoropyridine | HBr, Br₂, NaNO₂ | Water | 90%[1] |

| 2 | Acetylation (Grignard Reaction) | 2-Bromo-5-chloro-3-fluoropyridine | 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone | Mg, N-methoxy-N-methylacetamide | THF | Not specified |

| 3 | Reduction | 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone | 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol | NaBH₄ | Methanol or Ethanol | Not specified |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

This procedure details the conversion of 2-amino-5-chloro-3-fluoropyridine to 2-bromo-5-chloro-3-fluoropyridine.

Materials:

-

2-Amino-5-chloro-3-fluoropyridine (5.0 g, 34 mmol)[1]

-

48% Hydrobromic acid (HBr) solution (20 mL)[1]

-

Bromine (Br₂) (5.24 mL, 102.3 mmol)[1]

-

Sodium nitrite (NaNO₂) (5.88 g, 85.3 mmol)[1]

-

Sodium hydroxide (NaOH) (12 g, 306 mmol)[1]

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a suitable reaction vessel, 2-amino-5-chloro-3-fluoropyridine (5.0 g, 34 mmol) is slowly added to a 48% hydrobromic acid (HBr) solution (20 mL) at 0°C with stirring.[1]

-

Bromine (5.24 mL, 102.3 mmol) is then added dropwise to the resulting mixture over 20 minutes at 0°C.[1]

-

The reaction mixture is cooled to -10°C.[1]

-

A solution of sodium nitrite (5.88 g, 85.3 mmol) in water (20 mL) is slowly added to the mixture over a period of 1.5 hours, and the mixture is stirred for an additional 30 minutes.[1]

-

Subsequently, a solution of sodium hydroxide (12 g, 306 mmol) in water (20 mL) is added over 30 minutes, and the mixture is allowed to warm to room temperature.[1]

-

The mixture is extracted with diethyl ether (3 x 100 mL).[1]

-

The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the title compound as a pale yellow solid (6.43 g, 90% yield).[1]

Caption: Experimental workflow for the synthesis of 2-Bromo-5-chloro-3-fluoropyridine.

Step 2: Synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (General Procedure)

This is a general procedure for the Grignard reaction to form the ketone intermediate. Specific quantities and reaction conditions may need to be optimized.

Materials:

-

2-Bromo-5-chloro-3-fluoropyridine

-

Magnesium turnings

-

N-methoxy-N-methylacetamide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.

-

Add a solution of 2-bromo-5-chloro-3-fluoropyridine in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reagent formation.

-

Once the Grignard reagent is formed, cool the reaction mixture to 0°C.

-

Add a solution of N-methoxy-N-methylacetamide in anhydrous THF dropwise to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(5-chloro-3-fluoropyridin-2-yl)ethanone.

Step 3: Synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol (General Procedure)

This general procedure outlines the reduction of the ketone to the final alcohol product.

Materials:

-

1-(5-Chloro-3-fluoropyridin-2-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in methanol or ethanol in a reaction flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the cooled solution, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).[2]

-

Quench the reaction by the careful addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate.[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

-

Filter and concentrate the organic layer to yield the crude product.

-

Purify the crude 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol by column chromatography or recrystallization.

Caption: Experimental workflow for the reduction of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone.

This technical guide provides a comprehensive overview of a viable synthesis pathway for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol. The provided experimental protocols, while detailed for the initial bromination step, are general for the subsequent Grignard and reduction reactions and may require optimization for specific laboratory conditions and desired product purity. Researchers should consult relevant literature and perform small-scale trials to refine the procedures for optimal results.

References

Technical Guide: Spectroscopic and Synthetic Overview of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a reliable synthetic route for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, a valuable intermediate in pharmaceutical research and development. The information presented herein is intended to facilitate its use in the synthesis of complex molecules and to provide a basis for its analytical characterization.

Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH-OH | ~ 5.0 - 5.2 | Quartet (q) | ~ 6.5 |

| CH₃ | ~ 1.5 - 1.6 | Doublet (d) | ~ 6.5 |

| Pyridine-H4 | ~ 7.8 - 8.0 | Doublet of Doublets (dd) | J(H-F) ≈ 8-9, J(H-H) ≈ 2 |

| Pyridine-H6 | ~ 8.3 - 8.5 | Doublet (d) | J(H-H) ≈ 2 |

| OH | Broad singlet |

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH-OH | ~ 65 - 70 |

| CH₃ | ~ 20 - 25 |

| Pyridine-C2 | ~ 158 - 162 (d, J(C-F) ≈ 15-20 Hz) |

| Pyridine-C3 | ~ 150 - 155 (d, J(C-F) ≈ 240-250 Hz) |

| Pyridine-C4 | ~ 120 - 125 (d, J(C-F) ≈ 5-10 Hz) |

| Pyridine-C5 | ~ 135 - 140 |

| Pyridine-C6 | ~ 145 - 150 |

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm). 'd' denotes a doublet due to C-F coupling.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Peaks for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol

| m/z | Interpretation |

| 175/177 | [M]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 160/162 | [M - CH₃]⁺ |

| 132/134 | [M - C₂H₄O]⁺ |

Ionization method: Electron Ionization (EI).

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3300-3400 (broad) | O-H stretch (alcohol) |

| ~ 2950-3000 | C-H stretch (aliphatic) |

| ~ 1600, 1570, 1450 | C=C and C=N stretch (pyridine ring) |

| ~ 1100-1200 | C-O stretch (secondary alcohol) |

| ~ 1000-1100 | C-F stretch |

| ~ 700-800 | C-Cl stretch |

Experimental Protocols

The following section details a standard and reliable protocol for the synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol from its corresponding ketone precursor, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone.

Synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol

Materials:

-

1-(5-chloro-3-fluoropyridin-2-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(5-chloro-3-fluoropyridin-2-yl)ethanone (1.0 eq) in methanol. Cool the solution to 0 °C using an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride (1.5 eq) to the solution in small portions. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x volume of methanol).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to confirm its identity and purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol.

An In-Depth Technical Guide to 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is a halogenated pyridine derivative of significant interest in medicinal chemistry. Its structural features, particularly the substituted pyridine ring, position it as a valuable synthetic intermediate, or building block, for the development of complex bioactive molecules. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway based on analogous chemical transformations, and its potential applications in drug discovery, with a focus on the development of kinase inhibitors. While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, this document consolidates information from related compounds and patents to provide a robust technical profile.

Chemical Identity and Properties

The formal IUPAC name for the compound is 1-(5-chloro-3-fluoro-2-pyridinyl)ethanol [1]. It is also commonly referred to as 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol. The core structure consists of a pyridine ring substituted with a chloro group at the 5-position, a fluoro group at the 3-position, and an ethanol group at the 2-position.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | 1-(5-chloro-3-fluoro-2-pyridinyl)ethanol | Sigma-Aldrich[1] |

| Molecular Formula | C₇H₇ClFNO | PubChem |

| Molecular Weight | 175.59 g/mol | PubChem |

| Canonical SMILES | CC(C1=C(F)C=C(C=N1)Cl)O | PubChem |

| InChI Key | YGCRMEIXUOTDNH-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Note: Some properties are derived from databases for the general structure, as specific experimental data is limited.

Proposed Synthetic Pathway

Experimental Protocol: A Proposed Multi-Step Synthesis

Step 1: Synthesis of 2,3-Difluoro-5-chloropyridine

This initial step can be adapted from patented methods for producing fluorinated pyridines. The process involves a halogen exchange reaction.

-

Starting Material: 2,3,5-trichloropyridine

-

Reagents: Potassium fluoride (KF) as the fluorinating agent, a phase transfer catalyst such as tetraphenylphosphonium bromide.

-

Solvent: A high-boiling polar aprotic solvent like tetramethylene sulfone.

-

Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures, potentially in a two-stage heating process (e.g., 180-190°C followed by 200-210°C) to facilitate the exchange of chlorine atoms for fluorine at the 2 and 3 positions.

-

Work-up and Purification: The resulting 2,3-difluoro-5-chloropyridine would be isolated and purified, likely through distillation or chromatography.

Step 2: Synthesis of 2-Amino-3-fluoro-5-chloropyridine

The next stage involves the selective amination of the difluoro intermediate.

-

Starting Material: 2,3-difluoro-5-chloropyridine

-

Reagents: Aqueous ammonia (ammonia water).

-

Conditions: The reaction is an ammonification process, where the more reactive fluorine at the 2-position is displaced by an amino group.

-

Work-up and Purification: The product, 2-amino-3-fluoro-5-chloropyridine, would be isolated by filtration and purified by recrystallization or chromatography.

Step 3: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

To enable directed metallation, the amino group is converted to a bromo group via a Sandmeyer-type reaction.

-

Starting Material: 2-amino-3-fluoro-5-chloropyridine

-

Reagents: Hydrobromic acid (HBr), sodium nitrite (NaNO₂), and bromine (Br₂).

-

Conditions: The amine is first diazotized with sodium nitrite in the presence of HBr at low temperatures (e.g., 0 to -10°C). The resulting diazonium salt is then treated with bromine to substitute the diazo group with a bromo atom.

-

Work-up and Purification: The product would be extracted from the reaction mixture using an organic solvent (e.g., ether), followed by washing, drying, and concentration. Purification would likely involve chromatography.

Step 4: Synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol

The final step involves a metal-halogen exchange followed by reaction with an electrophile.

-

Starting Material: 2-bromo-5-chloro-3-fluoropyridine

-

Reagents: A strong organolithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature, followed by the addition of acetaldehyde (CH₃CHO).

-

Conditions: The reaction is performed under anhydrous conditions and an inert atmosphere at very low temperatures (e.g., -78°C) to prevent side reactions. The organolithium reagent selectively replaces the bromine at the 2-position with lithium. The resulting lithiated pyridine is a potent nucleophile that then attacks the electrophilic carbonyl carbon of acetaldehyde.

-

Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The final product is extracted, and the organic layer is washed, dried, and concentrated. Final purification would be achieved through column chromatography to yield 1-(5-chloro-3-fluoropyridin-2-yl)ethanol.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed four-step synthesis of the target compound.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of modern medicinal chemistry. The specific arrangement of chloro and fluoro substituents on the pyridine ring of 1-(5-chloro-3-fluoropyridin-2-yl)ethanol can significantly influence the pharmacokinetic and pharmacodynamic properties of larger molecules derived from it. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom can occupy specific hydrophobic pockets in target proteins.

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors . Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Role as a Precursor to Kinase Inhibitors

The ethanol side chain of 1-(5-chloro-3-fluoropyridin-2-yl)ethanol provides a reactive handle for further chemical modifications. For instance, it can be oxidized to a ketone, converted to an amine, or used in etherification reactions to link the pyridine core to other molecular fragments. This versatility allows for the construction of diverse molecular scaffolds designed to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their function.

Conceptual Signaling Pathway: Kinase Inhibition

The diagram below illustrates a generic signaling pathway and the point of intervention for a kinase inhibitor derived from a precursor like 1-(5-chloro-3-fluoropyridin-2-yl)ethanol.

References

An In-depth Technical Guide to 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and properties of the chemical compound 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol. This document is intended for use by qualified professionals in research and development environments. All procedures should be conducted in a controlled laboratory setting by trained individuals.

Chemical Identity and Properties

1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is a substituted pyridine derivative. While specific experimentally determined physical properties such as melting and boiling points are not widely published, its fundamental chemical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 1374652-03-5 | AK Scientific, Inc.[1] |

| Molecular Formula | C₇H₇ClFNO | AK Scientific, Inc.[1] |

| Molecular Weight | 175.59 g/mol | AK Scientific, Inc.[1] |

| Synonyms | SCHEMBL16224788, DTXSID60857411, MFCD22570281, FCH2290156 | AK Scientific, Inc.[2] |

Safety and Hazard Information

This compound is classified as hazardous and requires careful handling to avoid exposure. The following information is derived from available safety data sheets.

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning[2]

Pictograms:

(!): Exclamation Mark (Irritant)

Precautionary Measures and Personal Protective Equipment (PPE)

To ensure safe handling, the following precautionary measures and personal protective equipment are mandatory.

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Facilities must be equipped with an eyewash station and a safety shower.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2] |

| Skin Contact | Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | If the individual feels unwell, call a poison center or doctor. |

Storage and Disposal

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2] The container should be opened and handled with care.[2] Store locked up.[2]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Experimental Protocols

General Synthesis Approach: Reduction of a Ketone Precursor

A common method for the synthesis of secondary alcohols is the reduction of the corresponding ketone. The following outlines a general, non-validated procedure.

Reaction: 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone + Reducing Agent → 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol

Materials:

-

1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (precursor)

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) as the reducing agent

-

Anhydrous solvent (e.g., methanol, ethanol for NaBH₄; diethyl ether, THF for LiAlH₄)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching LiAlH₄)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure (Example using Sodium Borohydride):

-

Dissolve 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone in a suitable anhydrous alcohol (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended to determine reaction completion).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for specific reaction conditions, including stoichiometry, reaction time, and purification methods.

Visualizations

General Safety and Handling Workflow

The following diagram illustrates the general workflow for safely handling 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol in a laboratory setting.

Caption: A flowchart outlining the key steps for the safe handling of the compound.

Plausible Synthetic Pathway

This diagram illustrates a potential synthetic route to 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol from a ketone precursor.

Caption: A diagram showing a potential synthesis route via ketone reduction.

Applications in Research and Drug Development

Substituted pyridines are a significant class of compounds in medicinal chemistry, often serving as core scaffolds in the development of various therapeutic agents. Specifically, compounds with halogen substitutions, such as chloro- and fluoro- groups, are of interest due to their ability to modulate the electronic and steric properties of a molecule, potentially enhancing binding affinity to biological targets and improving pharmacokinetic profiles.

While specific biological activities or signaling pathway involvements for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol are not extensively documented in public literature, it is plausible that this compound could serve as a key intermediate or building block in the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors. The presence of the ethanol functional group provides a reactive handle for further chemical modifications.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

An In-depth Technical Guide to the Stability and Storage of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated stability profile and recommended storage conditions for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol. Due to the absence of specific public data for this compound, this document leverages established principles of chemical stability for analogous pyridine derivatives, halogenated heterocycles, and substituted ethanol compounds. The information herein is intended to guide researchers in the proper handling, storage, and analytical assessment of this molecule.

Chemical Profile and Inherent Stability Considerations

1-(5-Chloro-3-fluoropyridin-2-yl)ethanol possesses a unique chemical structure that informs its potential stability challenges. The pyridine ring, substituted with two electron-withdrawing halogen atoms (chloro and fluoro), is susceptible to nucleophilic substitution, although the halogens also deactivate the ring towards electrophilic attack. The ethanol substituent introduces a hydroxyl group, which can be a site for oxidation or esterification reactions. The proximity of the hydroxyl group to the nitrogen atom of the pyridine ring may also influence its reactivity and potential for intramolecular interactions.

General stability considerations for pyridine and its derivatives suggest that they can be sensitive to light, moisture, and oxygen.[1][2] Therefore, proper handling and storage are crucial to maintain the integrity of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol.

Potential Degradation Pathways

Forced degradation studies are essential for identifying likely degradation products and understanding the intrinsic stability of a molecule.[3] Such studies expose the compound to stress conditions more severe than accelerated stability testing.[4][5] Based on the structure of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, the following degradation pathways are plausible under forced conditions:

-

Oxidation: The secondary alcohol moiety is susceptible to oxidation, which could yield the corresponding ketone, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone. Common oxidative agents used in forced degradation studies include hydrogen peroxide.

-

Acid/Base Hydrolysis: Extreme pH conditions can potentially lead to the degradation of the molecule. While the pyridine ring itself is relatively stable, the substituents may be affected. The stability should be assessed across a range of pH values.

-

Photodegradation: Exposure to UV or visible light can induce degradation in many heterocyclic compounds. Photostability testing, as outlined in ICH guidelines, is recommended to determine the compound's light sensitivity.

-

Thermal Degradation: Elevated temperatures can accelerate degradation processes. Thermogravimetric analysis (TGA) can provide insights into the thermal stability of the compound.[6]

A logical workflow for investigating these potential degradation pathways is presented below.

Caption: Workflow for forced degradation studies.

Recommended Storage Conditions

Proper storage is critical to ensure the long-term stability of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol. The following conditions are recommended based on the general principles for handling air- and moisture-sensitive heterocyclic compounds.[2]

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the ethanol group and potential reactions with atmospheric moisture.[2] |

| Light | Protect from light. Store in amber glass vials. | To prevent photochemical degradation. Pyridine and its derivatives can be light-sensitive.[1] |

| Container | Tightly sealed borosilicate glass vials with PTFE-lined caps. | To prevent contamination and ensure chemical compatibility. PTFE liners provide an excellent barrier against moisture and gas exchange.[1] |

| Moisture | Store in a dry environment. Use of a desiccator is recommended. | To prevent hydrolysis and absorption of water, which can act as a catalyst for degradation. |

The decision-making process for appropriate storage is visualized in the following diagram.

Caption: Decision tree for determining appropriate storage.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[7]

Objective: To develop and validate a stability-indicating reverse-phase HPLC (RP-HPLC) method for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol.

Methodology:

-

Column and Mobile Phase Screening:

-

Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Screen different mobile phase compositions, such as acetonitrile/water and methanol/water gradients, with a suitable buffer (e.g., phosphate or acetate buffer) to achieve optimal separation of the parent peak from any potential degradants. A photodiode array (PDA) detector is recommended for monitoring at multiple wavelengths to ensure all components are detected.

-

-

Forced Degradation Sample Preparation:

-

Prepare solutions of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol (e.g., at 1 mg/mL) in various stress media:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound at 80°C for 48 hours, then dissolve.

-

Photolytic: Solution exposed to light as per ICH Q1B guidelines.

-

-

Neutralize the acidic and basic samples before injection.

-

-

Method Development and Optimization:

-

Inject the stressed samples into the HPLC system.

-

Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the parent compound and all degradation products. The goal is a resolution (Rs) of >1.5 between all peaks.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Peak purity analysis using a PDA detector is essential.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value (e.g., by spiking with known amounts of API).

-

Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance under small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.

-

Conclusion

References

- 1. Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. spod-technology.com [spod-technology.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Navigating the Therapeutic Potential of Chloro-Fluoropyridine Derivatives: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol derivatives is not extensively available in the public domain. This guide, therefore, summarizes the biological activities of structurally related chloro-fluoropyridine and analogous heterocyclic compounds to provide insights into their potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of these molecules, including their metabolic stability, binding affinity, and overall biological activity. This guide explores the potential anticancer and antimicrobial activities of compounds structurally related to 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol, drawing parallels from existing research on similar chemical entities.

Potential Anticancer Activity: Kinase Inhibition

Many pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The chloro-fluoropyridine moiety can serve as a key pharmacophore, interacting with the hinge region of the kinase ATP-binding site.

Quantitative Data on Related Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of various substituted pyridine derivatives against several cancer cell lines. It is important to note that these are not 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol derivatives but are structurally related compounds that provide a basis for understanding potential activity.

| Compound Class | Target/Cell Line | Activity (IC50/GI50 in µM) | Reference Compound |

| Pyridine-quinoline hybrids | PIM-1 Kinase | Potent Inhibition | Doxorubicin |

| 2,4,6-trisubstituted pyridines | Renal and Prostate Cancer Cell Lines | Potent Activity | Not specified |

| 3,5-disubstituted pyridines | Akt1 Kinase | Potent and Selective Inhibition | Not specified |

| Pyridine derivatives | Liver (HepG2) and Breast (MCF-7) Cancer Cells | 8 - 15.8 (IC50) | Not specified[1] |

| 2-Arylaminopurines (contain pyridine-like ring) | CDK2 | 1 - 22 (GI50) | Not specified[2] |

| Pyridine Carbonitrile derivative | HeLa, MCF-7, DU-145 | Significant Cytotoxic Effects | Doxorubicin[3] |

| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives | MCF-7 | 90.02 - 190.0 (IC50 in µg/mL) | Not specified[4] |

Potential Antimicrobial Activity

Halogenated pyridine derivatives have also shown promise as antimicrobial agents. The presence of halogens can enhance the lipophilicity of the compounds, facilitating their penetration through microbial cell membranes.

Quantitative Data on Related Pyridine Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values for several chloro-fluoropyridine and related derivatives against various bacterial strains.

| Compound Class | Bacterial Strain(s) | Activity (MIC in µg/mL) | Reference Compound |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (including MRSA) | 0.25 - 32 | Linezolid[5] |

| Chloropyrazine-tethered pyrimidine derivatives | S. aureus, E. coli, A. niger, C. tropicalis | 45.37 - 214.94 (µM) | Ciprofloxacin, Fluconazole[6][7] |

| Chlorinated pyridine carbonitrile derivative | Candida albicans | Equivalent to Miconazole | Miconazole, Clotrimazole[8] |

| Alkyl Pyridinol Compounds | S. aureus (including MRSA) | 0.5 - 32 | Not specified[9] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency of a test compound against a specific protein kinase using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[10][11][12][13]

Materials:

-

Recombinant Kinase (e.g., CDK2/Cyclin A2, Akt1)[10][11][12][13]

-

Kinase-specific substrate (e.g., Histone H1 for CDK2, Crosstide for Akt1)[10][14]

-

ATP

-

Test Compound (dissolved in DMSO)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[11][12][15]

-

384-well or 96-well plates (white, opaque)

-

Multichannel pipettes

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 mM). Prepare a "no inhibitor" control with DMSO only.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the diluted test compound or DMSO control to each well.[15]

-

Add 2 µL of the kinase solution (enzyme diluted in kinase buffer to a pre-determined optimal concentration).[15]

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (substrate and ATP diluted in kinase buffer). The final ATP concentration should ideally be close to its Km value for the specific kinase.[15]

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.[10][12]

-

Reaction Termination and ATP Depletion:

-

ADP to ATP Conversion and Signal Generation:

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[10][11][12]

-

Data Analysis:

-

Subtract the background luminescence (a well with no kinase) from all other readings.

-

Normalize the data to the "no inhibitor" (DMSO) control, which represents 100% kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a generic kinase signaling pathway and the experimental workflow for an in vitro kinase inhibition assay.

References

- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journaljpri.com [journaljpri.com]

- 4. amhsr.org [amhsr.org]

- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. promega.com [promega.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. benchchem.com [benchchem.com]

The Strategic Role of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorinated pyridine scaffold is a cornerstone in contemporary drug discovery, prized for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules. Within this privileged class of structures, 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol emerges as a key intermediate with significant potential for the synthesis of next-generation therapeutics. This technical whitepaper explores the multifaceted applications of this compound in medicinal chemistry, with a particular focus on its role as a precursor for potent and selective kinase inhibitors in oncology. This document provides a comprehensive overview of its chemical properties, synthetic utility, and the biological rationale for its incorporation into novel drug candidates. Detailed, illustrative experimental workflows and relevant signaling pathways are presented to guide researchers in harnessing the potential of this versatile building block.

Introduction: The Significance of Fluorinated Pyridines in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a compound's lipophilicity, pKa, metabolic stability, and conformation. When incorporated into a pyridine ring, these effects are amplified, often leading to enhanced binding interactions with protein targets and improved pharmacokinetic profiles. The chloro- and fluoro-substituents on the pyridine ring of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol offer multiple points for synthetic diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol and a related derivative is presented in Table 1. The presence of both halogen atoms and a hydroxyl group contributes to a balanced profile of lipophilicity and polarity, which is often desirable in drug design.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol | 1374652-03-5 | C₇H₇ClFNO | 175.59 |

| (5-chloro-3-fluoropyridin-2-yl)methanol | 214055-12-6 | C₆H₅ClFNO | 161.56 |

Table 1: Physicochemical Properties of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol and a Related Compound. This table provides a quick reference for the fundamental chemical data of the title compound and a structurally similar molecule.

Synthetic Utility and Experimental Protocols

1-(5-Chloro-3-fluoropyridin-2-yl)ethanol serves as a versatile building block for the synthesis of more complex molecules, particularly through modifications of its hydroxyl group and reactions involving the pyridine ring. A generalized synthetic workflow for its utilization in the preparation of a hypothetical kinase inhibitor is outlined below.

General Synthetic Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a potential synthetic route from 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol to a hypothetical kinase inhibitor. This workflow is based on common synthetic transformations employed in medicinal chemistry.

The Pyridine Scaffold: A Cornerstone in the Discovery of Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, holds a privileged position in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability make it a versatile framework for developing potent and selective modulators of kinase activity.[1] This technical guide provides a comprehensive overview of the strategies, methodologies, and data related to the discovery of novel kinase inhibitors centered around the pyridine core.

The Role of Pyridine in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Kinase inhibitors have emerged as a major class of targeted therapeutics. The pyridine ring is frequently employed as a bioisostere for a phenyl ring, a substitution that can enhance solubility, modulate potency, and fine-tune the pharmacokinetic profile of a drug candidate.[1] Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[3]

Key Kinase Targets for Pyridine-Based Inhibitors

A diverse range of kinases have been successfully targeted by inhibitors featuring a pyridine scaffold. These include, but are not limited to:

-

PI3K/Akt Pathway: Phosphatidylinositol 3-kinases (PI3Ks) and Protein Kinase B (Akt) are central nodes in a signaling cascade that governs cell growth, proliferation, and survival.[2][4] Pyridine-containing molecules have been designed to selectively inhibit different isoforms of PI3K.[4]

-

PIM Kinases: The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases is implicated in cell survival and proliferation, making them attractive targets in oncology.[5]

-

Receptor Tyrosine Kinases (RTKs): This family includes key cancer targets like FGFR (Fibroblast Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which have been effectively inhibited by pyridine-based compounds.

-

JAK Family: Janus kinases (JAKs) are non-receptor tyrosine kinases that mediate signaling from cytokine receptors via the JAK/STAT pathway, crucial in immune responses and hematopoiesis.[6][7]

-

ROCK (Rho-associated protein kinase): These kinases are involved in regulating cell shape, motility, and contraction, and their inhibitors are being explored for various therapeutic applications.[8][9]

Quantitative Data on Pyridine-Based Kinase Inhibitors

The potency and selectivity of kinase inhibitors are typically quantified by various metrics. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's efficacy in vitro. The following tables summarize representative quantitative data for a selection of pyridine-based kinase inhibitors against various targets.

| Compound/Scaffold | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |

| Pyridine-Pyrazolopyridine series | Akt | Varies | N/A | [10] |

| Nicotinonitrile and Pyrazolyl Nicotinonitrile series | PIM-1 | 20.4 | HepG2 | [11] |

| 4-Aryl-3-cyano-6-morpholino-pyridines | PI3Kα | Varies | N/A | [4] |

| Aminopyridine scaffold (Compound 26) | VRK1 | 150 | N/A | [12] |

| Pyrido[2,3-d]pyrimidine (Compound 4e) | FGFr | 60 | N/A | [13] |

| Isothiazolo[4,3-b]pyridines (Compound 3m) | PIKfyve | 1 | N/A | [11] |

| Pyridine-based ROCK inhibitor (Compound 37) | ROCK1 | Potent | N/A | [8] |

| Acyl Pyridine derivatives (Compound 12 and 15) | TYK2 | Potent | N/A | [6] |

| Pyridine-2-carboxamides (Compound 19) | HPK1 | Potent | CT26, MC38 | [14] |

| 6-Amino Pyridine derivatives (Compound 8d) | GSK-3β/CK-1δ | 770/570 | SH-SY5Y | [15] |

| Compound ID | Target Kinase(s) | IC50 (µM) | Reference |

| 4b | PDGFr | 1.11 | [13] |

| FGFr | 0.13 | [13] | |

| EGFr | 0.45 | [13] | |

| c-src | 0.22 | [13] | |

| 6c | PDGF-stimulated vascular smooth muscle cell proliferation | 0.3 | [13] |

| 4e | FGFr | 0.060 | [13] |

| PDGFr, EGFr, c-src, InsR | >50 | [13] | |

| Compound 9 | PIM-1 Kinase Inhibition | 0.0204 (IC50) | [11] |

| Cytotoxicity against HepG2 cells | 0.18 (IC50) | [11] | |

| Cytotoxicity against MCF-7 cells | 0.34 (IC50) | [11] | |

| Compound 11 | Cytotoxicity against MCF-7 cells | 0.73 (IC50) | [16] |

| Compound 12 | Cytotoxicity against MCF-7 cells | 0.5 (IC50) | [16] |

| Compound 6 | Cytotoxicity against HepG2 cell lines | 5.27 (IC50) | [16] |

| Compound 12 | Cytotoxicity against HepG2 cell lines | 6.6 (IC50) | [16] |

| Compound 20 | CDK1 | 0.021 | [17] |

| GSK-3β | 0.020 | [17] | |

| Compound 8d | GSK-3β | 0.77 | [15] |

| CK-1δ | 0.57 | [15] |

Experimental Protocols

General Synthesis of Substituted Pyridines

Several classical methods are employed for the synthesis of the pyridine core, each offering distinct advantages in accessing specific substitution patterns.

Hantzsch Pyridine Synthesis: This is a multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. This method is particularly useful for preparing symmetrically substituted pyridines.[1]

-

Procedure:

-

Dissolve the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in a suitable solvent (e.g., ethanol) in a round-bottom flask.[1]

-

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).[1]

-

Upon completion, cool the mixture. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[1]

-

The isolated dihydropyridine is then oxidized to the corresponding pyridine using an appropriate oxidizing agent (e.g., nitric acid, manganese dioxide).

-

Kröhnke Pyridine Synthesis: This versatile method allows for the synthesis of highly substituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[1]

-

Procedure:

-

Prepare the α-pyridinium methyl ketone salt by reacting an α-haloketone with pyridine.[1]

-

In a reaction vessel, dissolve the α-pyridinium methyl ketone salt (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent) in a solvent such as glacial acetic acid or methanol.[1]

-

Add an excess of ammonium acetate.[1]

-

Heat the mixture to reflux for several hours, monitoring by TLC until the reaction is complete.[1]

-

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the in vitro potency of a test compound against a specific kinase using an assay that measures ATP consumption.

-

Materials:

-

Kinase of interest

-

Substrate for the kinase

-

Test compound (inhibitor)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

To the wells of a 384-well plate, add the diluted test compound or DMSO (for control wells).

-

Add the kinase enzyme solution to all wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as recommended by the manufacturer.

-

Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light. Incubate.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[6]

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Materials:

-

Cells in culture

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 48-72 hours).[18]

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[12][13]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a plate reader.[13]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

-

Visualizing Workflows and Signaling Pathways

Understanding the broader context of kinase inhibitor discovery and the signaling pathways they target is crucial. The following diagrams, rendered using the DOT language, illustrate a typical drug discovery workflow and key signaling cascades.

Kinase Inhibitor Discovery Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. cusabio.com [cusabio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. researchgate.net [researchgate.net]

- 15. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 16. Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. texaschildrens.org [texaschildrens.org]

The Strategic Role of Halogenated Pyridines in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyridine Ring and the Halogen Advantage

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA).[1][2] Its prevalence stems from a unique combination of properties: weak basicity, chemical stability, and the ability to act as a hydrogen bond acceptor, which enhances water solubility—a critical factor for drug formulation and pharmacokinetics.[3][4] When combined with halogen substituents (F, Cl, Br, I), the pyridine ring's utility is significantly amplified, making halogenated pyridines indispensable building blocks in the synthesis of pharmaceuticals and agrochemicals.[5][6]

Halogenation provides medicinal chemists with a powerful tool to modulate a molecule's physicochemical and biological properties. Halogens can influence:

-